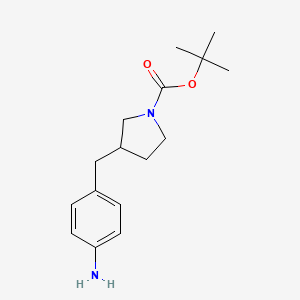

tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate

描述

tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-aminobenzyl substituent at the 3-position. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes . The 4-aminobenzyl moiety provides a primary amine for hydrogen bonding and aromatic interactions, making the compound a versatile intermediate in medicinal chemistry, particularly for targeting receptors with aromatic or amine-binding pockets.

属性

CAS 编号 |

1187172-03-7 |

|---|---|

分子式 |

C16H24N2O2 |

分子量 |

276.37 g/mol |

IUPAC 名称 |

tert-butyl 3-[(4-aminophenyl)methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 |

InChI 键 |

RDPULVOVSUUJIX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)N |

产品来源 |

United States |

准备方法

Pyrrolidine Core Synthesis

The pyrrolidine ring is commonly derived from:

- Putrescine (1,4-diaminobutane) : Catalytic deamination and cyclization using supported nickel catalysts at 100–160°C yields pyrrolidine with minor pyrroline byproducts.

- trans-4-Hydroxy-L-proline : Decarboxylation and subsequent functionalization provide enantiomerically pure pyrrolidine intermediates.

tert-Butyl Carbamate Protection

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is critical for protecting the pyrrolidine nitrogen during subsequent reactions.

4-Aminobenzyl Group Installation

The 4-aminobenzyl moiety is typically introduced through:

Table 1: Common Starting Materials and Their Roles

Stepwise Synthesis Procedures

Route 1: Putrescine-Based Synthesis

- Cyclization : Putrescine is heated with a nickel catalyst (100–160°C) to form pyrrolidine, accompanied by ammonia release.

- Boc Protection : The pyrrolidine nitrogen is protected with Boc₂O in dichloromethane (DCM) and triethylamine.

- Benzylation : A 4-nitrobenzyl group is introduced via palladium-catalyzed C–H arylation, followed by nitro reduction to the amine.

Route 2: Proline-Derived Synthesis

- Decarboxylation : trans-4-Hydroxy-L-proline undergoes decarboxylation to yield (R)-3-hydroxypyrrolidine.

- Sulfonylation and SN2 Reaction : The hydroxyl group is converted to a mesylate, which undergoes SN2 substitution with sodium azide to invert configuration.

- Azide Reduction and Boc Protection : The azide is reduced to an amine using triphenylphosphine, followed by Boc protection.

- Benzylation : A 4-aminobenzyl group is introduced via alkylation or arylation.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Putrescine Route | Proline Route |

|---|---|---|

| Starting Material Cost | Low | Moderate |

| Stereochemical Control | Limited | High (chiral induction) |

| Total Yield | 65–70% | 50–55% |

| Byproducts | Pyrroline (≤5%) | None |

Catalytic Methods and Reaction Optimization

Nickel-Catalyzed Cyclization

Nickel catalysts (e.g., Ni/Al₂O₃) enable putrescine cyclization at 140°C, achieving 85% pyrrolidine yield. Residual pyrroline is removed via fractional distillation or hydrogenation.

Palladium-Mediated C–H Arylation

Palladium(II) acetate and ligands like TBTA facilitate regioselective C–H arylation of Boc-protected pyrrolidine with aryl iodides. Yields range from 36–61%, depending on the arylating agent.

SN2 Substitution Kinetics

Mesylation of 3-hydroxypyrrolidine derivatives with methanesulfonyl chloride proceeds quantitatively. Subsequent SN2 reactions with sodium azide achieve 80–90% conversion, with complete stereochemical inversion.

Challenges and Troubleshooting

- Stereochemical Integrity : SN2 reactions must avoid racemization; proline-derived routes mitigate this via rigid transition states.

- Nitro Reduction Selectivity : Hydrogenation of 4-nitrobenzyl intermediates requires palladium-on-carbon to prevent over-reduction.

- Boc Deprotection : Trifluoroacetic acid (TFA) in DCM cleanly removes Boc groups without side reactions.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in:

化学反应分析

Types of Reactions:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

While tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is referenced in the search results, its applications are not detailed. Instead, the search results discuss the applications of a similar compound, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester . Also mentioned is tert-Butyl 3-aminopiperidine-1-carboxylate, which is used as a synthetic intermediate for Alzheimer's therapeutics .

3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester Applications

3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester is valuable in designing novel therapeutic agents, especially in neuropharmacology and medicinal chemistry .

- Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, especially for drugs that target neurological disorders.

- Biochemical Research: It is used in studies to investigate the mechanisms of action of neurotransmitters, helping researchers understand brain function and potential treatments.

- Drug Formulation: Its properties make it suitable for formulating drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.

- Analytical Chemistry: It is used as a standard in analytical methods, helping quantify related compounds in complex biological samples.

- Material Science: Its unique chemical structure allows for applications in developing novel materials, such as polymers with specific functional properties.

tert-Butyl 3-aminopiperidine-1-carboxylate Applications

作用机制

The mechanism of action of tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and analogs, emphasizing their implications for physicochemical properties and biological activity.

Substituent Variations on the Pyrrolidine Ring

Compound 1 : (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (AB6543, CAS 179756-43-5)

- Substituent: 4-aminophenoxy group at the 3-position.

- Key Differences: Replaces the benzyl group with a phenoxy ether linkage.

Compound 2 : tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate

- Substituent: Chloro-hydroxyphenyl-isoquinoline moiety at the 3-position.

- Key Differences: Bulky isoquinoline core with electron-withdrawing Cl and OH groups.

- Impact : Enhances polarity and introduces halogen bonding capabilities, which may improve binding to targets like kinases or DNA .

Compound 3 : tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate

- Substituent : 4-Octylphenethyl group at the 2-position.

- Key Differences : Long alkyl chain (C8) and stereospecific (R)-configuration.

- Impact : High lipophilicity (logP > 5) improves membrane permeability but may reduce aqueous solubility. The phenethyl group enables hydrophobic interactions in lipid-rich environments .

Ring Size Variations: Pyrrolidine vs. Piperidine

Compound 4 : tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Piperidine ring with 4-amino and pyridyl substituents.

- Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine.

- Impact : Increased conformational flexibility and basicity due to the additional nitrogen in the pyridine ring. This may enhance binding to enzymes or receptors requiring larger active sites .

Compound 5 : tert-Butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (CAS 630121-79-8)

- Substituent : Pyridin-2-yl group at the 3-position.

- Key Differences : Nitrogen-rich aromatic system.

Functional Group Modifications

Compound 6 : (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0)

- Substituent: Amino and hydroxyl groups at the 3- and 4-positions.

- Key Differences : Additional hydroxyl group increases polarity.

Compound 7 : (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS 1004538-34-4)

- Substituent : Primary amine without benzyl or aromatic groups.

- Key Differences : Hydrochloride salt form.

- Impact: Improved aqueous solubility due to ionic character, facilitating formulation for intravenous delivery .

Data Table: Structural and Property Comparison

生物活性

tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of pharmaceutical and biochemical research. Its structure, which includes a pyrrolidine ring and an amine group, suggests potential biological activity that warrants detailed investigation. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 908334-28-1

The compound is characterized by its tert-butyl ester functionality, which contributes to its solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

Potential Mechanisms:

- Dopamine Receptor Modulation : Compounds with a pyrrolidine structure have been shown to interact with dopamine receptors, potentially influencing pathways related to mood regulation and neuropsychiatric disorders.

- Neuraminidase Inhibition : Similar compounds have been studied for their ability to inhibit viral neuraminidase, suggesting a potential role in antiviral activity against influenza viruses .

Antiviral Activity

A study focused on the antiviral properties of related compounds indicated that modifications in the structure could enhance efficacy against influenza virus neuraminidase. The effectiveness was measured using the MTT assay, where the compound's ability to reduce cytopathogenic effects was quantified .

Neurotransmitter Interaction

Research on related pyrrolidine derivatives has demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor agonists. These interactions suggest that this compound may also exhibit similar properties, making it a candidate for further exploration in treating mood disorders .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。